molecular formula C21H17N3O3 B244151 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide

Cat. No. B244151
M. Wt: 359.4 g/mol
InChI Key: ZZBNWWXADSJBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide, also known as MO-05, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MO-05 belongs to the class of oxazolo[4,5-b]pyridine derivatives, which have been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been shown to modulate the activity of various signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been shown to inhibit the activity of various enzymes such as HDACs and PDE-4. In addition, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been studied for its potential use as an anti-microbial agent.

Advantages and Limitations for Lab Experiments

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to exhibit various biological activities, making it a versatile compound for studying different biological processes. However, there are some limitations to using N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide in lab experiments. The exact mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide is not fully understood, which makes it difficult to interpret the results of experiments. In addition, N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.

Future Directions

There are several future directions for studying N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide. One direction is to further investigate the mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide. Understanding the exact mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide can help in the development of more targeted and effective therapeutic agents. Another direction is to study the potential use of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide in combination with other therapeutic agents. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to exhibit synergistic effects with other anti-cancer agents, which makes it a promising candidate for combination therapy. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide in vivo to determine its potential use as a therapeutic agent.

Synthesis Methods

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide can be synthesized using a multi-step process involving the reaction of 2-aminopyridine with various reagents. The final step involves the reaction of N-(2-hydroxyphenyl)-2-phenylacetamide with 2-chloro-5-methoxybenzoic acid in the presence of a base to yield N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide. The purity of the compound can be confirmed using various analytical techniques such as NMR, LC-MS, and elemental analysis.

Scientific Research Applications

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied extensively in vitro and in vivo for its potential therapeutic applications. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide has also been studied for its potential use as an anti-microbial agent.

properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C21H17N3O3/c1-26-17-10-9-15(21-24-20-18(27-21)8-5-11-22-20)13-16(17)23-19(25)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,23,25)

InChI Key

ZZBNWWXADSJBDZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.